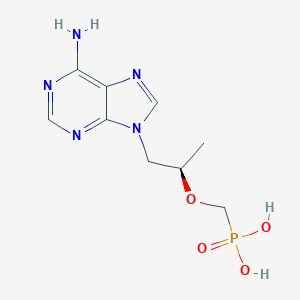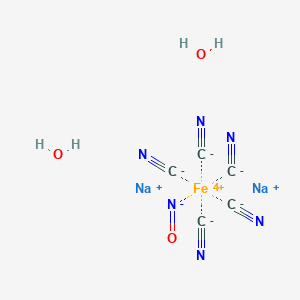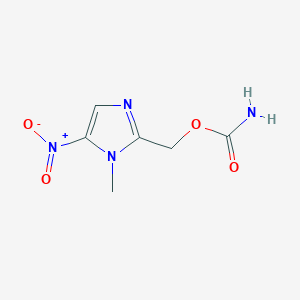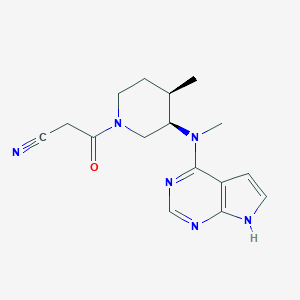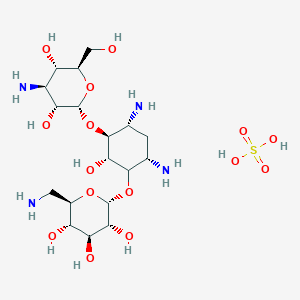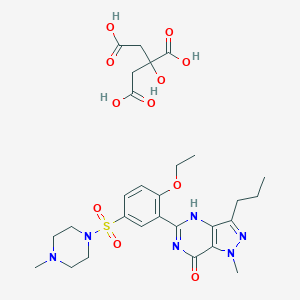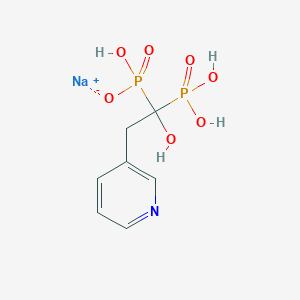
利塞膦酸钠
描述
Risedronate sodium is a nitrogen-containing bisphosphonate drug used for the treatment of osteoporosis, Paget’s disease, and other bone diseases. Bisphosphonates are a class of drugs that are used to prevent bone loss by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. Risedronate sodium has been extensively studied in both in vivo and in vitro models and has been found to have a wide range of biological activities and pharmacological effects.
科学研究应用
骨质疏松症治疗
利塞膦酸钠 (RIS) 主要用于骨质疏松症的治疗 . 它是一种吡啶基双膦酸盐,可抑制破骨细胞介导的骨吸收并调节骨代谢 . 它对骨中的羟基磷灰石晶体具有亲和力,并作为抗吸收剂 .
纳米颗粒制剂提高生物利用度
口服给药时,RIS 的生物利用度有限,且具有不良的胃肠道作用 . 为了克服这些挑战,研究人员开发了负载 RIS-HA-TCS 的 mPEG 包覆纳米颗粒用于骨质疏松症治疗 . 这些纳米颗粒表现出 85.4 ± 2.21% 的药物包封效率,粒径为 252.1 ± 2.44 nm,多分散指数为 0.2 ± 0.01 .
溶剂蒸发法制备纳米颗粒
溶剂蒸发法已被用于制备 RIS 纳米颗粒 . 该方法提高了口服药物的生物利用度,特别是对于水溶性高、肠道通透性低的化合物 .
紫外分光光度法估计
已开发出四种简单、低成本、灵敏、准确且直接的 RIS 估计分光光度法 . 所有方法均基于吡啶基对 262 nm 紫外光的敏感性<a aria-label="4: 已开发出四种简单、低成本、灵敏、准确且直接的 RIS 估计分光光度法4" data-citationid="0ba51008-5ee9-c012-c7bb-f6153853b63e-28" h="ID=SERP,
作用机制
Target of Action
Risedronate sodium, a third-generation bisphosphonate, primarily targets osteoclasts, which are cells responsible for bone resorption . It also has an affinity for hydroxyapatite crystals in bone .
Mode of Action
Risedronate sodium acts as an antiresorptive agent . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing risedronate sodium, which is then taken into osteoclasts by fluid-phase endocytosis . By inhibiting osteoclast-mediated bone resorption, risedronate sodium modulates bone metabolism .
Biochemical Pathways
The biochemical pathway affected by risedronate sodium is the bone resorption process. This process is part of the bone remodeling cycle, which involves the breakdown of bone tissue by osteoclasts. By inhibiting osteoclast activity, risedronate sodium disrupts this cycle, leading to a decrease in bone resorption and an overall increase in bone mass .
Pharmacokinetics
Risedronate sodium exhibits very low plasma levels and high residence time in the body . Its oral bioavailability is less than 1%, and it must be administered fasting or via intravenous infusion . Once in the bloodstream, risedronate sodium quickly distributes to bone surfaces or is eliminated in urine . The half-life of risedronate sodium on bone surfaces is 3–5 weeks .
Result of Action
The primary result of risedronate sodium’s action is the prevention of bone resorption, leading to an increase in bone mass and density . This can help in the treatment of conditions like osteoporosis and Paget’s disease, which are characterized by decreased bone mass and increased risk of fractures .
Action Environment
The action of risedronate sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can significantly reduce the absorption of risedronate sodium, which is why it is recommended to be taken on an empty stomach . Furthermore, certain drug-drug interactions may also affect the efficacy of risedronate sodium. Therefore, it is crucial to consider these factors when administering risedronate sodium.
安全和危害
生化分析
Biochemical Properties
Risedronate sodium has an affinity for hydroxyapatite crystals in bone and acts as an antiresorptive agent . It binds to these crystals and inhibits the activity of osteoclasts, the cells responsible for bone resorption . This interaction between risedronate sodium and osteoclasts is crucial in its role in preventing bone loss and treating diseases like osteoporosis and Paget’s disease .
Cellular Effects
At the cellular level, risedronate sodium inhibits osteoclast-mediated bone resorption and modulates bone metabolism . It has been observed to have effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Risedronate sodium exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to bone hydroxyapatite, which is then taken into osteoclasts by fluid-phase endocytosis . This leads to the inhibition of osteoclast activity, thereby reducing bone resorption and turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, risedronate sodium exhibits very low plasma levels and high residence time in the body . The kinetics of risedronate sodium, following oral administration, is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly in bones, is remarkably high .
Dosage Effects in Animal Models
In animal models, the effects of risedronate sodium vary with different dosages. For instance, in a study involving a rat model of severe secondary hyperparathyroidism, treatment with risedronate sodium partially attenuated histological manifestations of high-turnover bone disease .
Metabolic Pathways
Risedronate sodium is not likely metabolized before elimination . The bisphosphonate group of risedronate sodium is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule . It is excreted by the kidneys and the unabsorbed dose is eliminated in the feces .
Transport and Distribution
Following oral administration, risedronate sodium is absorbed and distributed within the body. It exhibits a high residence time, particularly in bones . This suggests that risedronate sodium is transported and distributed within cells and tissues, likely interacting with transporters or binding proteins.
Subcellular Localization
The subcellular localization of risedronate sodium is primarily in the bone, where it binds to hydroxyapatite crystals . This binding directs risedronate sodium to specific compartments within the cell, namely the bone matrix. The localization of risedronate sodium in the bone matrix plays a crucial role in its activity and function, particularly in inhibiting bone resorption .
属性
| { "Design of the Synthesis Pathway": "Risedronate sodium can be synthesized through a multistep process involving several reactions. The main steps include the preparation of the starting material, the formation of the intermediate, and the final conversion to risedronate sodium.", "Starting Materials": [ "2-chloroethylphosphonic acid", "methanol", "sodium hydroxide", "methyl acrylate", "acetic anhydride", "triethylamine", "sodium borohydride", "sodium hydrogencarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol", "sodium methoxide", "sodium hydroxide", "hydrogen peroxide", "sodium chloride", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of the starting material - 2-chloroethylphosphonic acid is reacted with methanol and sodium hydroxide to form methyl (2-chloroethyl)phosphonic acid.", "Step 2: Formation of the intermediate - Methyl (2-chloroethyl)phosphonic acid is reacted with methyl acrylate, acetic anhydride, and triethylamine to form (1-hydroxy-2-(3-methacryloyloxypropyl)ethyl)phosphonic acid.", "Step 3: Reduction of the intermediate - (1-hydroxy-2-(3-methacryloyloxypropyl)ethyl)phosphonic acid is reduced with sodium borohydride and sodium hydrogencarbonate to form (1-hydroxy-2-(3-hydroxypropyl)ethyl)phosphonic acid.", "Step 4: Conversion to risedronate sodium - (1-hydroxy-2-(3-hydroxypropyl)ethyl)phosphonic acid is reacted with sodium hydroxide, hydrogen peroxide, and sodium chloride to form risedronic acid. Risedronic acid is then treated with sodium hydroxide and ethanol to form risedronate sodium." ] } | |
CAS 编号 |
115436-72-1 |
分子式 |
C7H11NNaO7P2 |
分子量 |
306.10 g/mol |
IUPAC 名称 |
sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |
InChI 键 |
JAROYDNJQWMRAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
外观 |
Assay:≥95%A crystalline solid |
其他 CAS 编号 |
122458-82-6 115436-72-1 |
Pictograms |
Irritant |
相关CAS编号 |
105462-24-6 (Parent) |
同义词 |
1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Risedronate sodium?
A1: Risedronate sodium is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]
Q2: How does Risedronate sodium affect osteoclasts?
A2: While the precise mechanism is not fully elucidated, Risedronate sodium is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]
Q3: What are the downstream effects of Risedronate sodium's action on bone?
A3: By inhibiting osteoclast activity, Risedronate sodium shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]
Q4: What is the molecular formula and weight of Risedronate sodium?
A4: Risedronate sodium has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []
Q5: What spectroscopic techniques have been used to characterize the structure of Risedronate sodium?
A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of Risedronate sodium. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []
Q6: Is Risedronate sodium compatible with food thickeners?
A6: Studies have shown that Risedronate sodium tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.
Q7: Has the stability of Risedronate sodium been investigated in different formulations?
A7: Yes, research has explored the stability of Risedronate sodium in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.
Q8: What is the bioavailability of Risedronate sodium after oral administration?
A8: Risedronate sodium exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]
Q9: How is Risedronate sodium absorbed and distributed in the body?
A9: Risedronate sodium is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []
Q10: What is the primary route of elimination for Risedronate sodium?
A10: Risedronate sodium is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []
Q11: What in vitro models have been used to study the effects of Risedronate sodium?
A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of Risedronate sodium alone and in combination with other anticancer agents. [, ]
Q12: What animal models have been employed to evaluate the efficacy of Risedronate sodium?
A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of Risedronate sodium on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]
Q13: What are the key findings from clinical trials investigating Risedronate sodium in postmenopausal osteoporosis?
A13: Clinical trials have demonstrated that Risedronate sodium effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]
Q14: What analytical techniques are commonly used for the quantification of Risedronate sodium in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of Risedronate sodium in biological matrices, such as plasma and urine. [, , , ]
Q15: Have any chemiluminescence-based methods been developed for Risedronate sodium determination?
A15: Yes, a chemiluminescence method based on the enhancement effect of Risedronate sodium on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for Risedronate sodium analysis.
Q16: What factors influence the dissolution rate of Risedronate sodium tablets?
A16: The dissolution rate of Risedronate sodium tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]
Q17: How does the dissolution rate of Risedronate sodium tablets relate to its bioavailability?
A17: As a poorly permeable drug, the dissolution rate of Risedronate sodium tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.
Q18: Have any novel drug delivery systems been explored for Risedronate sodium?
A18: Research has investigated various drug delivery systems for Risedronate sodium, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.
Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of Risedronate sodium?
A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of Risedronate sodium. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



